molecular formula C9H10N2O3 B1206766 4-Acetamido-2-aminobenzoic acid CAS No. 43134-76-5

4-Acetamido-2-aminobenzoic acid

Cat. No.: B1206766
CAS No.: 43134-76-5
M. Wt: 194.19 g/mol
InChI Key: IFQWBWVICSDDSO-UHFFFAOYSA-N
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Description

4-Acetamido-2-aminobenzoic acid is an organic compound that consists of a benzoic acid core with an acetamido group at the 4-position and an amino group at the 2-position. This compound is known for its role in various chemical and biological applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

4-Acetamido-2-aminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of folate. It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase, which are involved in the conversion of chorismate to para-aminobenzoic acid in bacteria . These interactions are essential for the production of folate, a vital cofactor in various metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of folate, which is crucial for DNA synthesis and repair. This compound can modulate cell function by influencing the availability of folate, thereby impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It acts as a substrate for enzymes involved in folate synthesis, facilitating the conversion of chorismate to para-aminobenzoic acid. This interaction is crucial for the production of folate, which is necessary for various cellular functions, including DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The stability and degradation of this compound are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to support normal cellular functions by facilitating folate synthesis. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in the metabolic pathways related to folate synthesis. It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase, which are essential for the conversion of chorismate to para-aminobenzoic acid. This interaction is crucial for maintaining the metabolic flux and ensuring the availability of folate for various cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions. The localization and accumulation of this compound within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-aminobenzoic acid typically involves the acetylation of 2-aminobenzoic acid. The process begins with the reaction of 2-aminobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetamido-2-aminobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Acetamido-2-aminobenzoic acid is unique due to the presence of both acetamido and amino groups on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts .

Properties

IUPAC Name

4-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWBWVICSDDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195714
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43134-76-5
Record name 4-Acetylamino-2-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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